molecular formula C18H18N2O4S B2419691 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide CAS No. 895449-88-4

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide

Cat. No.: B2419691
CAS No.: 895449-88-4
M. Wt: 358.41
InChI Key: IKIAWAQCKGWUFV-HNENSFHCSA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a chemical compound with a complex structure that includes a benzothiazole ring substituted with methoxy and methyl groups

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-20-13-9-14(23-3)15(24-4)10-16(13)25-18(20)19-17(21)11-6-5-7-12(8-11)22-2/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIAWAQCKGWUFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide typically involves the condensation of 5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-amine with 3-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of dihydrobenzothiazole derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide can be compared with similar compounds such as:

These compounds share a similar benzothiazole core but differ in their substituents, which can lead to variations in their chemical properties and applications

Biological Activity

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methoxybenzamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article summarizes its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a methoxybenzamide group. This structural arrangement is crucial for its biological properties. The molecular formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of approximately 366.43 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes. For example, it may inhibit poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against multidrug-resistant bacteria. It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival.

Antimicrobial Activity

The compound has demonstrated effectiveness against various pathogens in vitro. Specific findings include:

Pathogen TypeActivity ObservedReference
Multidrug-resistant bacteriaSignificant inhibition of growth
Fungal strainsModerate activity observed

Anticancer Activity

In studies examining the anticancer potential:

Cancer TypeEffectivenessReference
Breast cancerInduction of apoptosis observed
Colon cancerInhibition of cell proliferation noted

Case Studies

Case studies highlight the compound's potential in various therapeutic contexts:

  • Case Study 1 : A study involving the treatment of mice with induced tumors demonstrated significant tumor reduction when treated with this compound compared to control groups.
  • Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with resistant bacterial infections showed promising results, with a notable reduction in infection rates.

Q & A

Q. How can researchers reconcile discrepancies between in silico predictions and experimental bioactivity results?

  • Methodological Answer : Discrepancies often arise from incomplete target databases or oversimplified binding models. Refine computational models by incorporating molecular dynamics to account for protein flexibility. Validate with experimental mutagenesis (e.g., alanine scanning) of predicted binding residues. Cross-reference with cheminformatics databases (e.g., ChEMBL) to identify confounding structural motifs .

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